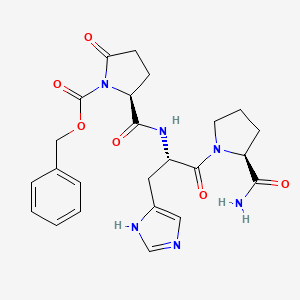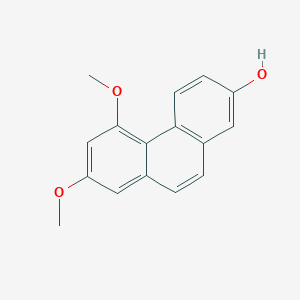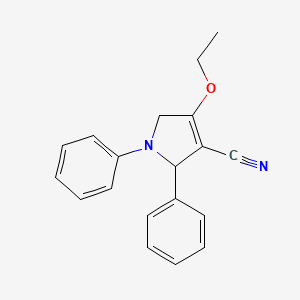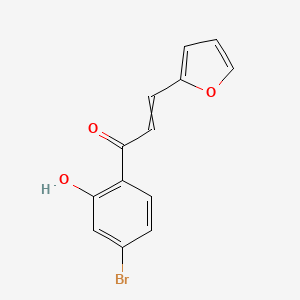![molecular formula C19H18N2O3 B14656126 N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide CAS No. 40664-75-3](/img/structure/B14656126.png)
N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide: is a chemical compound with the molecular formula C28H24N2O4 . It is known for its unique structure, which includes two acetamide groups connected by a phenylene bridge and a propene-1,3-diyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-phenylenediamine with acetic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with a suitable aldehyde or ketone to introduce the propene-1,3-diyl group, resulting in the formation of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenylene and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(3-phenylacrylamide)
- N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)
- N,N’-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide
Uniqueness: N,N’-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide stands out due to its specific structural arrangement, which imparts unique chemical and physical properties.
Propiedades
Número CAS |
40664-75-3 |
|---|---|
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-[4-[3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-17-8-3-15(4-9-17)5-12-19(24)16-6-10-18(11-7-16)21-14(2)23/h3-12H,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
IBWMBFSPRJWGNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)

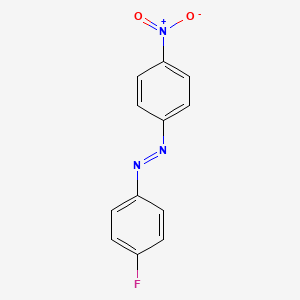

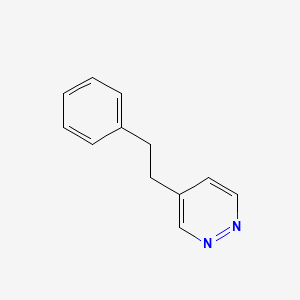

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
